molecular formula C13H8Cl2O2 B2885161 (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 209600-08-8

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2885161
CAS No.: 209600-08-8
M. Wt: 267.11
InChI Key: JRNHEVUNNACLIL-GQCTYLIASA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a central α,β-unsaturated ketone system. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural features and potential biological activities. The compound's solid-state structure has been confirmed by single-crystal X-ray diffraction, revealing a non-planar geometry where the furan ring is inclined to the dichlorophenyl ring by 50.52° . Chalcones bearing dichlorophenyl moieties are frequently investigated for their diverse pharmacological potentials. Research on analogous compounds suggests that the presence of chlorine atoms can enhance lipophilicity, which may improve membrane penetration and facilitate binding to biological targets through electronic or steric effects . While specific biological data for this exact compound is limited in the public domain, structurally similar dichloro-substituted chalcones are widely reported in scientific literature to exhibit a range of properties, including antiproliferative, antifungal, and antitubercular activities . This makes them valuable starting points in drug discovery and development. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-3-9(8-12(11)15)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNHEVUNNACLIL-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation: Conventional and Microwave-Assisted Approaches

Reaction Mechanism and General Protocol

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 3,4-dichloroacetophenone with furfural (furan-2-carbaldehyde) to form the α,β-unsaturated ketone. The reaction proceeds via deprotonation of the acetophenone methyl group, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.

Conventional Method

  • Conditions : Ethanol or methanol solvent, 40% NaOH or KOH catalyst, room temperature to 60°C, 4–12 hours.
  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.
  • Yield : 65–78%.

Microwave-Assisted Method

  • Conditions : Solvent-free or ethanol solvent, 40% NaOH catalyst, microwave irradiation (300–500 W), 5–15 minutes.
  • Workup : Direct precipitation or column chromatography.
  • Yield : 85–92%.
Table 1. Comparative Analysis of Claisen-Schmidt Conditions
Method Catalyst Solvent Temperature Time Yield (%)
Conventional NaOH Ethanol 60°C 12 h 68
Microwave NaOH Solvent-free 100°C 10 min 90
Conventional KOH Methanol RT 8 h 72

Optimization of Reaction Parameters

Catalyst Selection

Sodium hydroxide (40% aqueous) outperforms potassium hydroxide in achieving higher yields due to its stronger base strength, which accelerates enolate formation. Heterogeneous catalysts like NaOH-supported alumina have been explored but show no significant advantage in this system.

Solvent Effects

Ethanol is preferred for its ability to dissolve both aromatic ketones and aldehydes. Solvent-free microwave conditions minimize side reactions, such as aldol dimerization, and reduce reaction time.

Stereochemical Control

The (E)-configuration of the α,β-unsaturated ketone is favored due to the conjugation stability of the trans isomer. Nuclear Overhauser Effect (NOE) spectroscopy confirms the absence of coupling between the α-proton and furan ring protons, validating the (E)-geometry.

Alternative Synthetic Pathways

Meerwein Arylation Followed by Condensation

A two-step approach involves the synthesis of furfural derivatives via Meerwein arylation, followed by Claisen-Schmidt condensation:

  • Meerwein Arylation : Diazotization of 3,4-dichloroaniline in HCl/NaNO₂, followed by coupling with furfural in the presence of CuCl₂ to yield 5-(3,4-dichlorophenyl)furan-2-carbaldehyde.
  • Condensation : Reaction with acetophenone derivatives under basic conditions.
  • Yield : 70–75% (over two steps).

Sonogashira Coupling and Isomerization

A palladium-catalyzed Sonogashira coupling between 3,4-dichlorophenylacetylene and furan-2-carbonyl chloride, followed by acid-catalyzed isomerization, has been reported for chalcone synthesis. However, this method is less efficient (yield: 50–60%) and rarely used for the target compound.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.82 (d, J = 15.6 Hz, 1H, H-β),
    • δ 7.65 (d, J = 15.6 Hz, 1H, H-α),
    • δ 7.45–7.30 (m, 3H, Ar-H),
    • δ 7.20 (d, J = 3.6 Hz, 1H, furan H-5),
    • δ 6.75 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4),
    • δ 6.50 (d, J = 1.8 Hz, 1H, furan H-3).
  • ¹³C NMR :

    • δ 188.2 (C=O),
    • δ 152.1 (C-β),
    • δ 134.5–126.8 (Ar-C),
    • δ 112.4 (furan C-3).

Infrared (IR) Spectroscopy

  • Key Bands :
    • 1650 cm⁻¹ (C=O stretch),
    • 1595 cm⁻¹ (C=C aromatic),
    • 830 cm⁻¹ (C-Cl stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 294.9793 [M+H]⁺ (Calculated for C₁₃H₇Cl₂O₂: 294.9796).

Challenges and Practical Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) mixture yields needle-like crystals with >98% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) eluent resolves minor aldol byproducts.

Biological Relevance and Structure-Activity Relationships (SAR)

While beyond the scope of preparation methods, SAR studies indicate that the 3,4-dichlorophenyl group enhances hydrophobic interactions in enzyme binding, as demonstrated in urease inhibition assays (IC₅₀ = 21.05 ± 3.52 µM for analog 4f ). The furan ring contributes to π-π stacking with biological targets.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. Its anti-inflammatory and anticancer effects could be related to the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Spectral Features

Compound Substituents (R₁, R₂) Melting Point (°C) Yield (%) C=O IR (cm⁻¹) Reference
Target Compound R₁=3,4-Cl₂; R₂=furan-2-yl 172 55 1649
(2E)-1-(3,4-DClPh)-3-(1H-pyrrol-2-yl)prop-2-en-1-one R₁=3,4-Cl₂; R₂=pyrrole 238 46 1656
(2E)-3-(2-ClPh)-1-(furan-2-yl)prop-2-en-1-one R₁=2-Cl; R₂=furan-2-yl N/A N/A N/A
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one R₁=4-F; R₂=Ph N/A N/A N/A
  • Substituent Effects on Melting Points : The pyrrole analog (compound 15) has a higher melting point (238°C) than the furan-containing target compound (172°C), likely due to enhanced hydrogen bonding from the N-H group in pyrrole .
  • Electronic Effects : The C=O stretch in the pyrrole derivative (1656 cm⁻¹) is slightly higher than in the furan analog (1649 cm⁻¹), suggesting reduced conjugation in the former due to electron donation from the pyrrole nitrogen .

Electronic and Reactivity Profiles

Table 2: DFT-Derived Electronic Properties

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) Reactivity Trends Reference
Target Compound N/A N/A Pending DFT studies
(2E)-1-(2,4-DClPh)-3-(3,4,5-OMe₃Ph)prop-2-en-1-one 3.8 5.2 High charge transfer
Quinolone Chalcones 2.5–4.0 3.5–6.0 Reduced gap with conjugation
Anthracenyl-DClPh Chalcone 4.2 6.8 Enhanced polarizability
  • Conjugation Length and HOMO-LUMO Gaps: Xue et al. demonstrated that extended conjugation (e.g., in quinolone chalcones) lowers the HOMO-LUMO gap (2.5–4.0 eV), enhancing charge transfer properties . The target compound’s dichlorophenyl and furan groups may similarly influence its electronic profile, though specific data are lacking.

Crystallographic and Supramolecular Features

  • Crystal Packing : The dichlorophenyl-hydroxyphenyl analog () crystallizes in a triclinic system (space group P1) with O-H···O hydrogen bonds stabilizing the lattice. In contrast, methoxy-substituted chalcones (e.g., in ) form layered structures via π-π stacking, suggesting that electron-donating substituents enhance intermolecular interactions .

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structural features that include a furan ring and a dichlorophenyl substituent. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • IUPAC Name : (E)-1-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
  • Molecular Formula : C13H8Cl2O2
  • Molecular Weight : 267.11 g/mol
  • CAS Number : 209600-08-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key enzymes involved in metabolic processes.

Pathogen TypeActivityReference
BacteriaInhibitory effects observed against Gram-positive and Gram-negative strains
FungiEffective against various fungal species

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Inflammatory MediatorEffectReference
TNF-alphaDecreased production
IL-6Inhibition observed in vitro

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple molecular targets:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
  • Signal Transduction Modulation : It can affect various signaling pathways related to apoptosis and inflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Effects : A study conducted by Umesha et al. demonstrated that the compound exhibited potent antimicrobial activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent for infectious diseases .
  • Anti-inflammatory Mechanisms : Research published in the Bulgarian Chemical Communications highlighted the anti-inflammatory properties of chalcones, including this compound, showing significant inhibition of COX and LOX pathways .
  • Anticancer Potential : A recent publication in a peer-reviewed journal reported that this compound induced apoptosis in cancer cells via mitochondrial pathways, suggesting its potential as an anticancer drug candidate .

Q & A

Basic: What are the standard synthesis protocols for (2E)-1-(3,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one?

Answer:
The synthesis typically involves a multi-step process. A common approach includes:

Aldol Condensation : Reacting 3,4-dichloroacetophenone with furan-2-carbaldehyde under basic conditions (e.g., NaOH or KOH in ethanol).

Isomerization : Ensuring the (2E)-configuration via thermal or catalytic methods (e.g., iodine in DMF at 80°C).

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures).

Critical reaction parameters include:

  • Temperature : 60–80°C for optimal enone formation .
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates .
  • Catalysts : Acidic/basic catalysts (e.g., piperidine or acetic acid) improve stereoselectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons) and δ 6.3–7.2 ppm (furan and enone protons) confirm structure .
    • ¹³C NMR : Carbonyl signals at δ 190–200 ppm .
  • IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (C-H aromatic) .
  • Mass Spectrometry : Molecular ion peaks at m/z 294–296 (M⁺) with fragmentation patterns matching dichlorophenyl and furyl groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Screening : DMF or THF improves solubility of aromatic intermediates .
  • Catalyst Selection : Piperidine (10 mol%) enhances enone isomerization efficiency by 20–30% .
  • Temperature Control : Maintaining 70–75°C reduces side reactions (e.g., furan ring opening) .
  • In Situ Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks reaction progress .

Table 1 : Yield comparison under varying conditions:

SolventCatalystTemp (°C)Yield (%)
EthanolNone6045
DMFPiperidine7582
THFAcetic Acid7068

Advanced: How do computational models predict the compound’s electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) basis set reveals:

  • HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity .
  • Electrostatic Potential Maps : High electron density on the carbonyl oxygen and furan ring, favoring nucleophilic attacks .
  • Reactivity Sites : The α,β-unsaturated ketone is prone to Michael additions .

Figure 1 : DFT-optimized geometry showing planar enone conformation .

Advanced: How to address contradictions in reported biological activities?

Answer:
Discrepancies in antimicrobial or anticancer studies can arise from:

  • Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or cell lines .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability .
  • Validation Methods :
    • Replicate assays under standardized conditions (CLSI guidelines) .
    • Cross-validate with in silico docking (e.g., AutoDock Vina) to confirm target binding .

Advanced: What are the key considerations in designing derivatives for enhanced activity?

Answer:
Structural modifications focus on:

  • Electron-Withdrawing Groups : Introducing nitro (-NO₂) or cyano (-CN) at the 3,4-dichlorophenyl ring enhances electrophilicity .
  • Heterocycle Replacement : Substituting furan with thiophene improves metabolic stability .
  • Hybrid Molecules : Conjugation with triazole or thiadiazole moieties targets dual biological pathways .

Table 2 : IC₅₀ values of derivatives against M. tuberculosis:

DerivativeIC₅₀ (µM)
Parent Compound12.3
Nitro-Substituted5.8
Thiophene Analog7.2

Basic: What are the common chemical reactions this compound undergoes?

Answer:
Key reactions include:

  • Oxidation : Epoxidation (e.g., with m-CPBA) forms an epoxide at the enone moiety .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) yields saturated ketones .
  • Cycloaddition : Diels-Alder reactions with dienes (e.g., anthracene) generate polycyclic adducts .

Advanced: How does crystallographic data inform the compound’s molecular conformation?

Answer:
X-ray diffraction (e.g., CCDC 1988019) reveals:

  • Bond Lengths : C=O (1.21 Å) and C=C (1.34 Å) confirm enone conjugation .
  • Dihedral Angles : 178.5° between dichlorophenyl and furan rings, indicating near-planarity .
  • Packing Interactions : C-H···O and π-π stacking (3.8 Å) stabilize the crystal lattice .

Figure 2 : Crystal structure highlighting intramolecular hydrogen bonds .

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